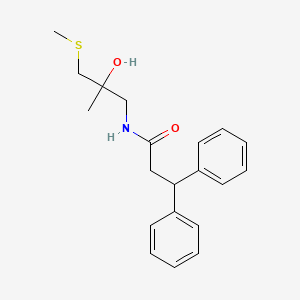

![molecular formula C13H18N2S B2525512 5-甲基-N-[4-(丙-2-基)苯基]-1,3-噻唑烷-2-亚胺 CAS No. 721418-85-5](/img/structure/B2525512.png)

5-甲基-N-[4-(丙-2-基)苯基]-1,3-噻唑烷-2-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

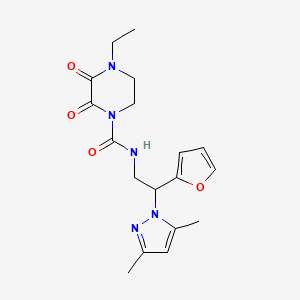

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The compound "5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine" belongs to this class and is structurally related to various derivatives that have been synthesized and studied for their potential as therapeutic agents. Research has shown that thiazolidin-4-ones can be effective in inhibiting HIV-1 fusion , acting as dual inhibitors of signaling pathways , and possessing antidiabetic , as well as antimicrobial activities .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives typically involves the condensation of an aldehyde with an amine followed by a cyclo-condensation with thioglycolic acid . For instance, the synthesis of 3-(4-(2-substituted thiazol-4-yl)phenyl)-2-(4-methyl-2-substituted thiazol-5-yl)thiazolidin-4-one derivatives was achieved by condensation of 2-substituted-4-methylthiazole-5-carbaldehyde with benzenamine derivatives, followed by cyclo-condensation with thioglycolic acid in toluene . Similarly, derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine were synthesized from the reaction of benzenamine with different substituted benzaldehydes, followed by a cyclocondensation reaction with 2-mercaptoacetic acid .

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was determined using X-ray powder diffraction and showed a triclinic space group with specific cell parameters . The molecular docking analyses of HIV-1 fusion inhibitors revealed that the active compounds fit snugly into the hydrophobic cavity of HIV-1 gp41, with important ionic interactions .

Chemical Reactions Analysis

Thiazolidin-4-one derivatives can participate in various chemical reactions due to their reactive centers. The synthesis process itself involves a series of chemical reactions, including condensation and cyclo-condensation, which are essential for constructing the thiazolidin-4-one core . The presence of substituents on the thiazolidin-4-one ring can influence the reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by their molecular structure. The solid-state molecular structure and intermolecular interactions can be analyzed using techniques like Hirshfeld surface analysis and fingerprint plots . These properties are important for understanding the compound's stability, solubility, and potential interactions with biological molecules, which in turn affect their biological activity and therapeutic potential .

科学研究应用

合成和抗菌活性

- 抗菌特性:已合成并测试了包括与指定化合物相似的噻唑烷酮衍生物的抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的活性,表明其作为抗菌剂的潜力 (Hussein & Azeez, 2013).

抗癌和抗氧化活性

- 抗癌和抗氧化潜力:新型噻唑烷酮衍生物已表现出很高的抗氧化和抗癌活性。这些发现表明它们在抗癌疗法和抗氧化剂开发中的应用 (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

抗纤维化和抗癌作用

- 抗纤维化和抗癌作用:合成了某些氨基(亚氨基)噻唑烷酮衍生物并评估了它们的抗纤维化和抗癌活性。该研究确定了具有显着抗纤维化活性的化合物,为在抗纤维化治疗中进一步测试提供了基础 (Kaminskyy et al., 2016).

合成和结构分析

- 合成方法和结构见解:对噻唑烷酮衍生物的研究包括对它们在溶液中的合成、结构和行为的研究,有助于更深入地了解它们的化学性质和在创建具有定制生物活性的新型化合物中的潜在应用 (Kozlov et al., 2005).

属性

IUPAC Name |

5-methyl-N-(4-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-9(2)11-4-6-12(7-5-11)15-13-14-8-10(3)16-13/h4-7,9-10H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNRNHQPHMUBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

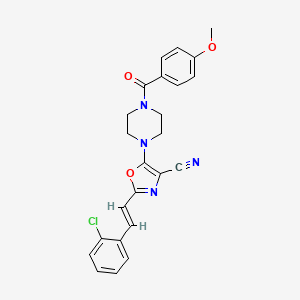

![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)

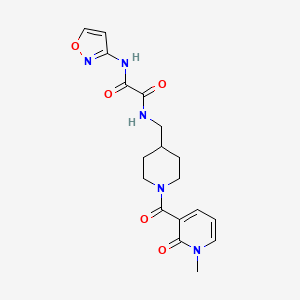

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

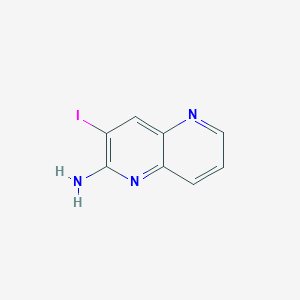

![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)

![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)